molecular formula C22H20N4O2S3 B2440641 (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide CAS No. 851717-35-6

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide

Cat. No. B2440641
CAS RN: 851717-35-6
M. Wt: 468.61
InChI Key: ISUNVTLHTWZRSS-LVWGJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide is a useful research compound. Its molecular formula is C22H20N4O2S3 and its molecular weight is 468.61. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Procedures and Biological Interest of 2-Guanidinobenzazoles

The synthesis of 2-guanidinobenzazoles (2GBZs), which share structural similarities with thiazole derivatives, highlights their potential as therapeutic agents. These compounds exhibit a range of pharmacological activities, including cytotoxicity, inhibition of cell proliferation via angiogenesis, and induction of apoptosis. Innovative synthetic approaches aim to enhance the biological activity of these heterocycles by introducing aromatic, carbohydrate, and amino-acid moieties. This research underscores the importance of synthetic chemistry in developing new pharmacophores with potential therapeutic applications (Rosales-Hernández et al., 2022).

Biological Importance of 2-(Thio)ureabenzothiazoles

2-(Thio)ureabenzothiazoles (TBTs and UBTs) are significant for their broad spectrum of biological activities, including use in the treatment of rheumatoid arthritis, systemic lupus erythematosus, and as fungicides and herbicides. This review covers the chemical aspects of UBTs and TBTs as potential therapeutic agents, summarizing studies on their pharmacological activities and synthetic methodologies. The review highlights the ongoing need for medicinal chemists to explore this class of compounds for new biological activities (Rosales-Hernández et al., 2022).

Nitazoxanide: A Repurposed Drug

Nitazoxanide, a compound with a nitrothiazole moiety, is utilized for its broad-spectrum antiprotozoal, anthelmintic, and antiviral properties against a variety of pathogens. Its mechanism of action involves interference with pyruvate-ferredoxin oxidoreductase, highlighting the importance of thiazole derivatives in developing treatments for infectious diseases. This review illustrates the versatile applications of nitazoxanide, including its potential in treating coronavirus symptoms (Bharti et al., 2021).

Antioxidant Capacity of Thiazolidine Derivatives

Thiazolidine derivatives are explored for their promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This review discusses the pharmacological significance of the thiazolidine ring and its derivatives, emphasizing their potential as new therapeutic agents. The comparison of synthetic thiazolidines to biogenic amino acids like cysteine, due to their similar functional groups, showcases the relevance of such compounds in medicinal research (Pandey et al., 2011).

properties

IUPAC Name

2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S3/c1-2-26-17-10-6-7-11-18(17)31-22(26)25-20(28)14-29-13-19(27)24-21-23-16(12-30-21)15-8-4-3-5-9-15/h3-12H,2,13-14H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUNVTLHTWZRSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide

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